

# Commercial Sourcing and Applications of Tetrahydro-2H-pyran-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: *tetrahydro-2H-pyran-3-amine*

Cat. No.: *B052083*

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## Introduction

**Tetrahydro-2H-pyran-3-amine** and its chiral congeners are valuable building blocks in medicinal chemistry and drug discovery. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active molecules and approved drugs, prized for its favorable physicochemical properties, including improved solubility and metabolic stability. This technical guide provides an in-depth overview of the commercial availability of **tetrahydro-2H-pyran-3-amine**, its key quantitative data, and detailed experimental protocols for its utilization in common synthetic transformations.

## Commercial Availability

A range of commercial suppliers offer **tetrahydro-2H-pyran-3-amine** in its racemic form, as individual (S)- and (R)-enantiomers, and as their corresponding hydrochloride salts. The availability of these different forms provides researchers with the flexibility to choose the most suitable starting material for their specific synthetic and biological applications. Key suppliers include Sigma-Aldrich, CymitQuimica, Biosynth, BLD Pharm, and CP Lab Safety, among others.<sup>[1]</sup>

## Table 1: Commercial Suppliers of Tetrahydro-2H-pyran-3-amine and its Derivatives

Product Name	Form	Chirality	Supplier Examples
Tetrahydro-2H-pyran-3-amine	Free Amine	Racemic	Sigma-Aldrich, ChemicalBook
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride	Hydrochloride Salt	(S)-enantiomer	CymitQuimica, Biosynth, CP Lab Safety
(R)-Tetrahydro-2H-pyran-3-amine hydrochloride	Hydrochloride Salt	(R)-enantiomer	ChemicalBook, Fluorochem
Tetrahydro-2H-pyran-3-amine hydrochloride	Hydrochloride Salt	Racemic	BLD Pharm

## Physicochemical and Quantitative Data

The selection of a chemical building block is often guided by its specific physicochemical properties. This section summarizes the key quantitative data for **tetrahydro-2H-pyran-3-amine** and its derivatives, compiled from various supplier and database sources.

## Table 2: Quantitative Data for Tetrahydro-2H-pyran-3-amine and its Salts

Property	Racemic Free Amine	(S)-Hydrochloride Salt	(R)-Hydrochloride Salt
CAS Number	120811-32-7[2]	1245724-46-2[1]	1071829-82-7[3]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO[2]	C <sub>5</sub> H <sub>12</sub> CINO[1]	C <sub>5</sub> H <sub>12</sub> CINO
Molecular Weight	101.15 g/mol [2]	137.61 g/mol [1]	137.61 g/mol
Purity	≥99% (typical)[4]	≥97% (typical)[1]	95-99% (typical)[3]
Appearance	Liquid (typical)	Solid[5]	Solid
Boiling Point	Not specified	Not applicable	151.4±33.0 °C (Predicted)[3]
Melting Point	Not specified	198–202°C (decomposition)[5]	Not specified
Specific Optical Rotation ([α]D)	Not applicable	+15.6° (c=1.0 in H <sub>2</sub> O) [5]	Inferred: -15.6° (c=1.0 in H <sub>2</sub> O)
Solubility	Miscible with many organic solvents	48 mg/mL (H <sub>2</sub> O), 6 mg/mL (EtOH)[5]	Not specified
pKa	Not specified	9.2 ± 0.1[5]	Not specified

## Experimental Protocols

**Tetrahydro-2H-pyran-3-amine** is a versatile primary amine that can participate in a wide array of chemical transformations. Below are detailed experimental protocols for two common and crucial reactions in drug development: reductive amination and N-acylation.

### Protocol 1: Reductive Amination with an Aldehyde

This protocol describes the formation of a secondary amine by reacting **tetrahydro-2H-pyran-3-amine** with an aldehyde, followed by in-situ reduction of the intermediate imine.

Workflow for Reductive Amination:



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Figure 1: General workflow for the reductive amination of **tetrahydro-2H-pyran-3-amine**.

#### Methodology:

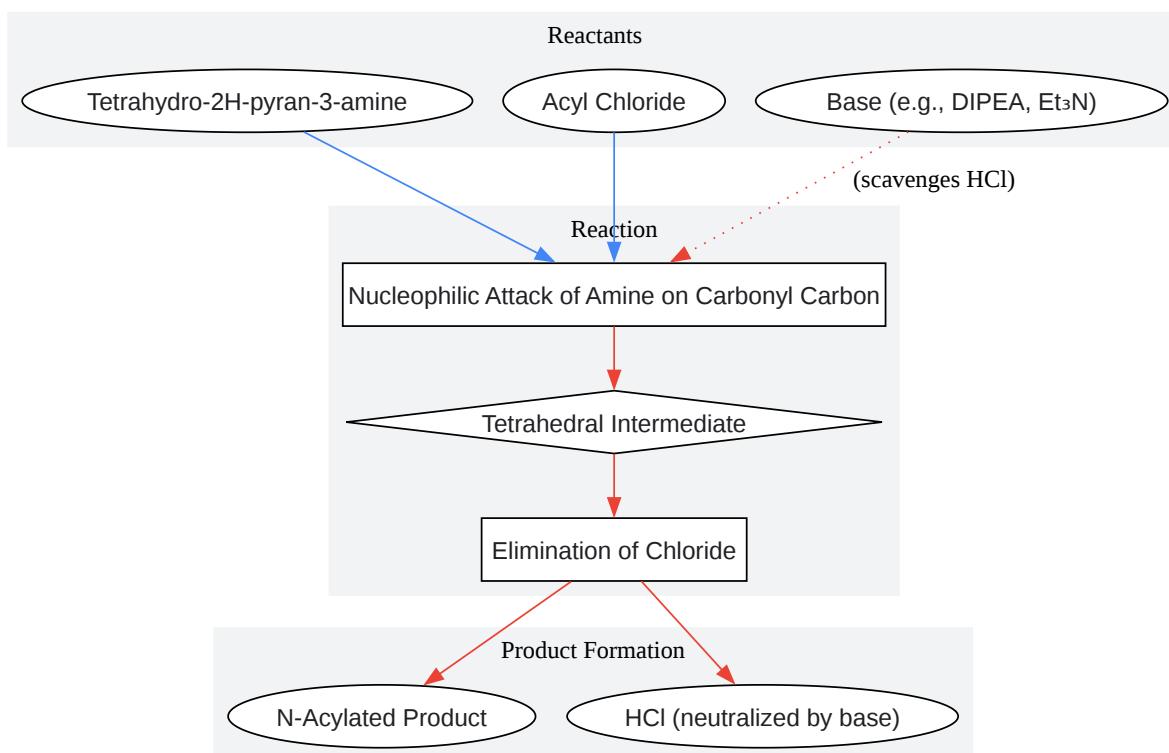
- To a solution of **tetrahydro-2H-pyran-3-amine** (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add the desired aldehyde (1.0-1.2 equivalents).
- Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
- Add sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) (1.5-2.0 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., DCM).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated **tetrahydro-2H-pyran-3-amine**.<sup>[6][7][8]</sup>

## Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the synthesis of an amide by reacting **tetrahydro-2H-pyran-3-amine** with an acyl chloride in the presence of a base.

Signaling Pathway for N-Acylation:



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Figure 2: Reaction pathway for the N-acylation of an amine with an acyl chloride.

#### Methodology:

- In a round-bottom flask, dissolve **tetrahydro-2H-pyran-3-amine** (1.0 equivalent) and a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine ( $\text{Et}_3\text{N}$ ) (1.5-2.0 equivalents), in an anhydrous solvent like dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or tetrahydrofuran (THF).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture dropwise with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the time required for the reaction to complete, as monitored by TLC or LC-MS.
- Upon completion, pour the reaction mixture into water to quench the reaction.
- Extract the aqueous layer with an organic solvent (e.g.,  $\text{CH}_2\text{Cl}_2$  or ethyl acetate).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure N-acylated product.[9][10]

## Conclusion

**Tetrahydro-2H-pyran-3-amine** is a readily accessible and versatile building block for the synthesis of complex molecules in drug discovery and development. Its favorable properties and the commercial availability of its racemic and enantiomerically pure forms make it an attractive starting material for a wide range of applications. The experimental protocols provided in this guide offer a starting point for the efficient incorporation of this valuable scaffold

into novel chemical entities. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

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